molecular formula C13H16N4 B6247005 1-[4-(1H-imidazol-1-yl)phenyl]piperazine CAS No. 841295-40-7

1-[4-(1H-imidazol-1-yl)phenyl]piperazine

Cat. No.: B6247005
CAS No.: 841295-40-7
M. Wt: 228.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-imidazol-1-yl)phenyl]piperazine is a chemical compound that features a piperazine ring substituted with a phenyl group, which is further substituted with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(1H-imidazol-1-yl)phenyl]piperazine can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction between 1-(4-bromophenyl)piperazine and imidazole. The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-imidazol-1-yl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

1-[4-(1H-imidazol-1-yl)phenyl]piperazine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

1-[4-(1H-imidazol-1-yl)phenyl]piperazine can be compared with other similar compounds, such as:

    1-[4-(1H-benzimidazol-1-yl)phenyl]piperazine: Similar structure but with a benzimidazole ring, which may exhibit different biological activities.

    1-[4-(1H-pyrazol-1-yl)phenyl]piperazine: Contains a pyrazole ring instead of an imidazole ring, leading to variations in chemical reactivity and biological properties.

    1-[4-(1H-triazol-1-yl)phenyl]piperazine: Features a triazole ring, which can alter its interaction with biological targets and its overall pharmacokinetic profile.

The uniqueness of this compound lies in its specific combination of the imidazole and piperazine rings, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

841295-40-7

Molecular Formula

C13H16N4

Molecular Weight

228.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.